2-amino-5-[(trifluoromethyl)sulfanyl]benzoic acid
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Overview
Description
2-Amino-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H6F3NO2S. This compound is characterized by the presence of an amino group at the second position and a trifluoromethylsulfanyl group at the fifth position on a benzoic acid core. The trifluoromethylsulfanyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of the trifluoromethylsulfanyl group onto a pre-existing benzoic acid derivative. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2-amino-5-chlorobenzoic acid, reacts with trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoromethanesulfenyl chloride.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors where the reagents are mixed and reacted under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are fine-tuned to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium nitrite (NaNO2) in acidic conditions for diazotization, followed by copper(I) chloride (CuCl) for Sandmeyer reactions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of various substituted benzoic acid derivatives
Scientific Research Applications
2-Amino-5-[(trifluoromethyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethylsulfanyl group.
Mechanism of Action
The mechanism by which 2-amino-5-[(trifluoromethyl)sulfanyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-5-(trifluoromethylthio)benzoic acid
Uniqueness
2-Amino-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acids. This group enhances the compound’s stability, lipophilicity, and reactivity, making it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
CAS No. |
1153539-43-5 |
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Molecular Formula |
C8H6F3NO2S |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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